1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine
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Overview
Description
1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of triazoloazepines This compound is characterized by its unique triazole and azepine fused ring system, which imparts specific chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with azepine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may activate or inhibit signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride
- (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Uniqueness
1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N6 |
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Molecular Weight |
232.29 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H16N6/c12-9-5-7-16(15-9)8-11-14-13-10-4-2-1-3-6-17(10)11/h5,7H,1-4,6,8H2,(H2,12,15) |
InChI Key |
CBWDNHQTPRJTKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN3C=CC(=N3)N |
Origin of Product |
United States |
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